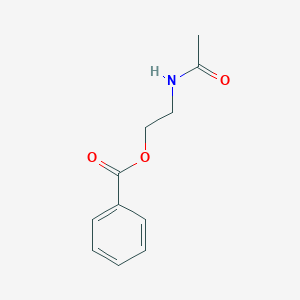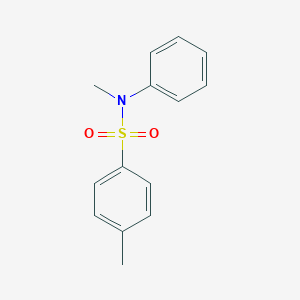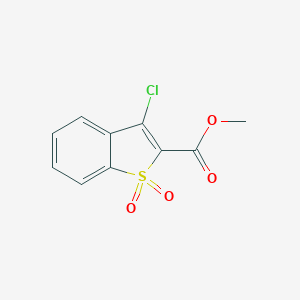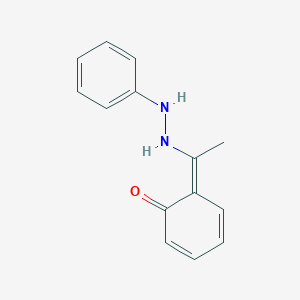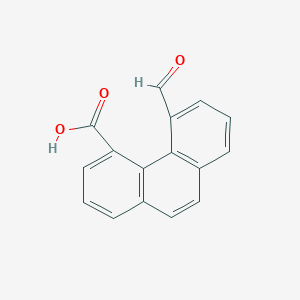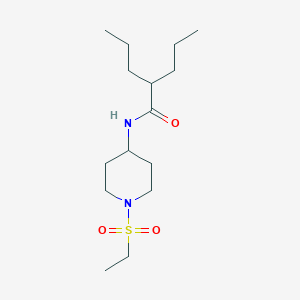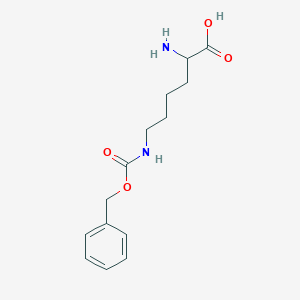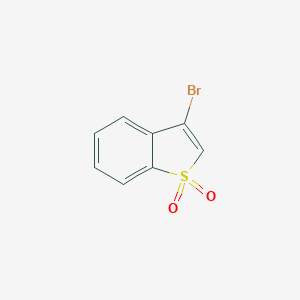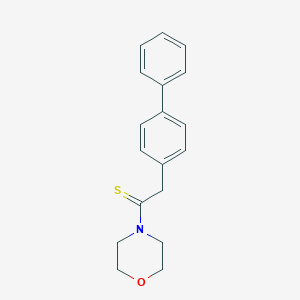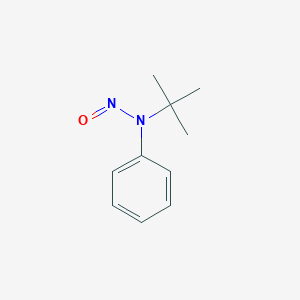
Phenyl-t-butylnitrosoamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-t-butylnitrosoamine (PBN) is a small molecule that has been widely used in scientific research due to its unique properties. PBN is a nitroxide radical that can act as a free radical scavenger and antioxidant. It has been studied extensively for its potential applications in various fields, including biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Phenyl-t-butylnitrosoamine has been used in a wide range of scientific research applications, including the study of oxidative stress, aging, cancer, and neurodegenerative diseases. Phenyl-t-butylnitrosoamine has been shown to reduce oxidative stress by scavenging free radicals and protecting cells from damage. It has also been shown to have anti-cancer properties and to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
Phenyl-t-butylnitrosoamine acts as a free radical scavenger by donating an electron to free radicals, neutralizing their harmful effects. Phenyl-t-butylnitrosoamine also has antioxidant properties, which help to protect cells from oxidative damage. Phenyl-t-butylnitrosoamine has been shown to reduce inflammation, protect against DNA damage, and improve mitochondrial function.
Effets Biochimiques Et Physiologiques
Phenyl-t-butylnitrosoamine has a number of biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, and protecting against DNA damage. Phenyl-t-butylnitrosoamine has also been shown to improve cognitive function and memory in animal models of aging and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Phenyl-t-butylnitrosoamine in lab experiments is its ability to scavenge free radicals and protect cells from oxidative damage. Phenyl-t-butylnitrosoamine is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of using Phenyl-t-butylnitrosoamine in lab experiments is its short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on Phenyl-t-butylnitrosoamine. One area of interest is the potential use of Phenyl-t-butylnitrosoamine as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of novel Phenyl-t-butylnitrosoamine derivatives with improved pharmacokinetic properties and efficacy. Additionally, further research is needed to fully understand the mechanism of action of Phenyl-t-butylnitrosoamine and its potential applications in various fields.
In conclusion, Phenyl-t-butylnitrosoamine is a small molecule with unique properties that has been widely used in scientific research. Its ability to scavenge free radicals and protect cells from oxidative damage has made it a valuable tool in the study of oxidative stress, aging, cancer, and neurodegenerative diseases. While there are some limitations to using Phenyl-t-butylnitrosoamine in lab experiments, its potential applications and future directions make it an exciting area of research.
Propriétés
Numéro CAS |
24642-84-0 |
|---|---|
Nom du produit |
Phenyl-t-butylnitrosoamine |
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
N-tert-butyl-N-phenylnitrous amide |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)12(11-13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
RYNVJEJSRDCKMF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C1=CC=CC=C1)N=O |
SMILES canonique |
CC(C)(C)N(C1=CC=CC=C1)N=O |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


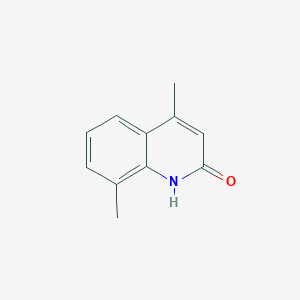
![2,2'-Bibenzo[b]thiophene](/img/structure/B188847.png)
![4-[(4-Butylphenyl)diazenyl]benzonitrile](/img/structure/B188848.png)
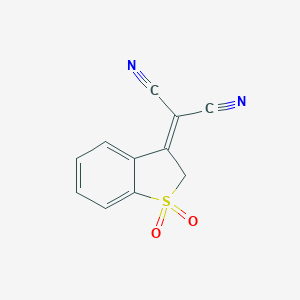
![2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B188851.png)
